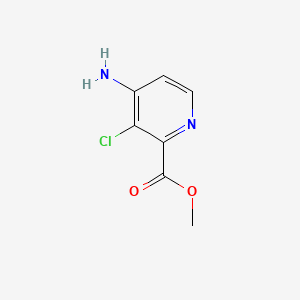

4-Amino-3-chloropicolinic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl 4-amino-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)4(9)2-3-10-6/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYBXFXRHKGKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-60-0 | |

| Record name | methyl 4-amino-3-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Direct methylation of 4-amino-3-chloropicolinic acid involves nucleophilic substitution at the carboxylic acid group using methylating reagents such as methyl sulfate or dimethyl sulfate. A patent methodology for analogous benzoic acid derivatives demonstrates the use of inorganic bases (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds at room temperature, with subsequent cooling to 5–10°C to minimize side reactions.

Experimental Protocol

In a representative procedure, 4-amino-3-chloropicolinic acid (0.175 mol) is dissolved in DMF (150 g), followed by the addition of potassium carbonate (0.125 mol). Methyl sulfate (0.178 mol) is then dripped into the cooled (5–10°C) solution, and the mixture is stirred at room temperature for 6 hours. Post-reaction, the product is isolated by filtration and washed with water to yield 95.0% of the methyl ester with 97% purity.

Critical Parameters

-

Solvent Selection : DMF enhances solubility of both the acid and inorganic base, facilitating efficient methylation.

-

Temperature Control : Cooling during methyl sulfate addition prevents exothermic side reactions.

-

Workup : Water addition precipitates the product, improving yield and purity.

Esterification via Trimethylsilyl Chloride (TMSCl)

TMSCl-Mediated Esterification

A general method for amino acid methyl esters employs TMSCl as a silylating agent to activate the carboxylic acid group, followed by methanolysis. This approach avoids the use of gaseous HCl, simplifying operational safety.

Procedure and Outcomes

4-Amino-3-chloropicolinic acid (0.1 mol) is treated with TMSCl (0.2 mol) in methanol (100 mL) at room temperature for 12–24 hours. Rotary evaporation yields the methyl ester hydrochloride, which is neutralized to obtain the free base. This method achieves yields exceeding 90% with minimal byproducts.

Advantages Over Traditional Methods

Traditional Acid-Catalyzed Esterification

HCl/MeOH Reflux Method

A comparative study for benzoic acid derivatives refluxes the substrate in methanol saturated with HCl gas, yielding 92.7% product with 92% purity. While effective, this method risks chlorination of the amino group and requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloropicolinic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve heating the mixture in a suitable solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Reduction: Formation of reduced products such as alcohols or amines.

Hydrolysis: Formation of 4-amino-3-chloropicolinic acid.

Scientific Research Applications

4-Amino-3-chloropicolinic acid methyl ester is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and protein modifications.

Medicine: As a potential lead compound for drug development.

Industry: In the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-chloropicolinic acid methyl ester involves its interaction with specific molecular targets. The amino and chloro groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 4-amino-3-chloropyridine-2-carboxylate

- CAS Number : 1391052-60-0

- Molecular Formula : C₇H₆ClN₂O₂

- Molecular Weight : 186.59 g/mol

Structural Features: This compound consists of a pyridine ring substituted with an amino group (-NH₂) at position 4, a chlorine atom at position 3, and a methyl ester (-COOCH₃) at position 2. The ester group enhances lipophilicity, while the amino and chlorine substituents influence electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Applications :

Primarily used in research for developing herbicides and enzyme inhibitors due to its structural similarity to bioactive picolinic acid derivatives .

Comparison with Structurally Similar Compounds

4-Chloropicolinic Acid Methyl Ester

Key Differences :

Picloram Methyl Ester (4-Amino-3,5,6-Trichloropicolinic Acid Methyl Ester)

Key Differences :

- Additional chlorine atoms at positions 5 and 6 increase steric hindrance and electron-withdrawing effects.

- Higher molecular weight and lipophilicity compared to 4-amino-3-chloropicolinic acid methyl ester.

- Applications: A known herbicide (Picloram derivative) with broad-spectrum activity against weeds .

3-Amino-2-chloro-4-pyridinecarboxylic Acid Methyl Ester

- CAS Number: Not explicitly listed; synonyms include methyl 3-amino-2-chloropyridine-4-carboxylate .

- Molecular Formula : C₇H₇ClN₂O₂

- Molecular Weight : 186.59 g/mol

Key Differences :

Comparative Data Table

Research Findings and Implications

Electron-Withdrawing Effects: Chlorine and ester groups in this compound enhance electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with 4-chloropicolinic acid methyl ester, which lacks the amino group and is less reactive in amination reactions .

Biological Activity: The amino group in this compound improves binding to biological targets (e.g., plant acetolactate synthase), whereas Picloram methyl ester’s trichloro substitution broadens herbicidal activity .

Synthetic Utility: Positional isomers like 3-amino-2-chloro-4-pyridinecarboxylic acid methyl ester demonstrate the impact of substituent orientation on drug design, particularly in optimizing pharmacokinetic properties .

Biological Activity

4-Amino-3-chloropicolinic acid methyl ester (ACPME), a derivative of picolinic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of ACPME, including its mechanisms of action, effects on different biological systems, and relevant research findings.

- Molecular Formula : C7H8ClN2O2

- Molecular Weight : 174.60 g/mol

- CAS Number : 1391052-60-0

ACPME's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of amino and chloro groups facilitates hydrogen bonding and other interactions that can modulate enzyme activity and protein function. This compound has been implicated in several biochemical pathways, making it a candidate for drug development in areas such as oncology and inflammation.

Anticancer Properties

Research indicates that ACPME exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of ACPME can inhibit the activity of the epidermal growth factor receptor (EGFR), a critical player in cancer cell proliferation and survival. In vitro tests demonstrated that certain derivatives led to significant reductions in cell viability in A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines by activating apoptotic pathways through caspase activation .

Anti-inflammatory Effects

ACPME has also been studied for its potential anti-inflammatory properties. It has been shown to inhibit the expression of inflammatory markers such as VCAM-1 and MCP-1, which are involved in vascular inflammation and immune responses. These findings suggest that ACPME could be beneficial in treating inflammatory diseases, including atherosclerosis and arthritis .

Case Studies

-

Cytotoxicity Against Cancer Cells :

- Objective : To evaluate the cytotoxic effects of ACPME derivatives on cancer cell lines.

- Method : In vitro assays measuring cell viability after treatment with various concentrations of ACPME.

- Results : Significant inhibition of cell proliferation was observed, particularly in EGFR-expressing cells, indicating a potential role for ACPME in targeted cancer therapies.

- Inhibition of Inflammatory Markers :

Data Tables

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-amino-3-chloropicolinic acid methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of the carboxylic acid precursor (e.g., 4-amino-3-chloropicolinic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Reflux conditions (70–90°C) are critical for driving esterification to completion. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is recommended to isolate the ester .

- Key Variables :

- Catalyst choice (protic acids vs. Lewis acids) affects reaction rate and byproduct formation.

- Solvent polarity influences reaction equilibrium (polar aprotic solvents like DMF may enhance reactivity).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR should show a singlet for the methyl ester group (δ ~3.8–3.9 ppm) and aromatic protons consistent with substitution patterns (chloro and amino groups induce distinct deshielding) .

- GC-MS : Use electron ionization (EI) to fragment the molecule; the molecular ion peak (M⁺) should align with the molecular weight (e.g., ~215 g/mol for C₇H₅ClN₂O₂). Fragment ions at m/z 168 (loss of COOCH₃) and m/z 125 (loss of Cl) are diagnostic .

Q. What are the best practices for analyzing purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify purity. Mobile phases (e.g., acetonitrile/water with 0.1% TFA) resolve degradation products.

- Stability Studies : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How do electronic effects of the chloro and amino substituents influence the reactivity of the ester in nucleophilic acyl substitution reactions?

- Methodological Answer :

- The electron-withdrawing chloro group activates the carbonyl toward nucleophilic attack, while the amino group (electron-donating via resonance) may reduce reactivity.

- Kinetic Studies : Compare reaction rates with model compounds (e.g., unsubstituted picolinic acid methyl ester) using nucleophiles like hydrazine or Grignard reagents. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies can mitigate contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Harmonization : Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability. For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .

- Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent choice, impurity profiles). Publicly available datasets (e.g., PubChem BioAssay) enable cross-validation .

Q. How can computational modeling optimize the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. Introduce substituents (e.g., fluorine) to modulate solubility while retaining Cl/NH₂ pharmacophores .

- Molecular Dynamics : Simulate binding to target enzymes (e.g., acetylcholinesterase) to identify steric clashes or hydrogen-bonding opportunities. Docking scores (AutoDock Vina) correlate with experimental inhibition constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.